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Introduction
2-Phenoxyaniline, a key structural motif in medicinal chemistry and materials science,

presents a fascinating subject for theoretical and computational investigation. This guide delves

into the molecular structure, spectroscopic properties, and electronic characteristics of 2-
phenoxyaniline, offering a comprehensive overview of the computational methodologies

employed to elucidate its behavior. By bridging theoretical calculations with experimental

observations, we aim to provide a robust framework for the rational design of novel derivatives

with tailored properties.

Molecular Structure and Geometry Optimization
The foundational step in the computational study of 2-phenoxyaniline involves determining its

most stable three-dimensional conformation through geometry optimization. Density Functional

Theory (DFT) is a powerful and widely used method for this purpose, offering a favorable

balance between accuracy and computational cost.

Computational Methodology
A common approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a

Pople-style basis set like 6-311++G(d,p). This combination has been shown to provide reliable
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geometric parameters for a wide range of organic molecules. The optimization process seeks

to find the minimum energy structure on the potential energy surface, which corresponds to the

most stable arrangement of the atoms.

Optimized Geometric Parameters
While a comprehensive, publicly available experimental crystal structure for 2-phenoxyaniline
is not readily available for direct comparison, theoretical calculations provide valuable insights

into its bond lengths, bond angles, and dihedral angles. The following table summarizes typical

optimized geometric parameters for 2-phenoxyaniline, calculated using DFT.

Parameter Value (Å or °)

Bond Lengths (Å)

C-N 1.39 - 1.41

C-O (ether) 1.36 - 1.38

C-C (aromatic) 1.38 - 1.40

N-H 1.01 - 1.02

C-H (aromatic) 1.08 - 1.09

**Bond Angles (°) **

C-O-C 118 - 120

C-C-N 119 - 121

H-N-H 110 - 113

Dihedral Angles (°)

C-C-O-C Variable (denoting the twist of the phenyl rings)

Vibrational Spectroscopy: A Synergy of Theory and
Experiment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-

Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's functional
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groups and overall structure.[1] Computational frequency calculations are instrumental in

assigning the observed vibrational modes.

Experimental Protocols
FT-IR Spectroscopy: The FT-IR spectrum of 2-phenoxyaniline can be recorded in the solid

phase using the KBr pellet technique. A small amount of the sample is intimately mixed with dry

potassium bromide and pressed into a thin, transparent disk. The spectrum is typically

recorded in the 4000-400 cm⁻¹ range.

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample

of 2-phenoxyaniline. The sample is irradiated with a near-infrared laser (e.g., 1064 nm), and

the scattered light is analyzed.

Comparison of Theoretical and Experimental Vibrational
Frequencies
Following geometry optimization, the harmonic vibrational frequencies can be calculated at the

same level of theory. It is common practice to scale the calculated frequencies by an empirical

factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic

errors.[2]
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Vibrational

Mode

Experimental

FT-IR (cm⁻¹)

Experimental

FT-Raman

(cm⁻¹)

Calculated

(Scaled) (cm⁻¹)
Assignment

N-H stretching
~3450 (asym),

~3370 (sym)

~3450 (asym),

~3370 (sym)
~3460, ~3380

Asymmetric and

symmetric

stretching of the

amine group

C-H stretching

(aromatic)
~3100 - 3000 ~3100 - 3000 ~3080 - 3020

Stretching

vibrations of C-H

bonds in the

phenyl rings

C=C stretching

(aromatic)
~1600 - 1450 ~1600 - 1450

~1590, ~1500,

~1460

In-plane

stretching of the

aromatic carbon-

carbon bonds

N-H bending ~1620 ~1620 ~1610

Scissoring

motion of the

amine group

C-O-C stretching ~1240 ~1240 ~1230

Asymmetric

stretching of the

ether linkage

C-N stretching ~1300 ~1300 ~1290

Stretching of the

carbon-nitrogen

bond

Note: The experimental values are typical for phenoxyaniline derivatives and may vary slightly

for the specific compound.

Electronic Properties and Frontier Molecular
Orbitals
The electronic behavior of 2-phenoxyaniline, including its reactivity and spectral properties, is

governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital
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(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a

crucial indicator of a molecule's chemical stability and reactivity.[3] A smaller gap suggests that

the molecule is more easily excitable and thus more reactive. These energies can be

calculated using the same DFT methodology as for geometry optimization.

Parameter Energy (eV)

HOMO Energy -5.0 to -5.5

LUMO Energy -0.5 to -1.0

HOMO-LUMO Gap 4.0 to 5.0

The HOMO is typically localized on the electron-rich aniline ring, indicating its role as the

primary electron donor. The LUMO, conversely, is often distributed over the phenoxy ring,

suggesting its capacity to accept electrons. This distribution dictates the molecule's behavior in

charge-transfer interactions.

UV-Vis Spectroscopy
The electronic transitions between molecular orbitals can be observed experimentally using

UV-Vis spectroscopy.

Experimental Protocol: A dilute solution of 2-phenoxyaniline in a suitable solvent (e.g., ethanol

or acetonitrile) is prepared. The absorption spectrum is then recorded using a UV-Vis

spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum

absorption (λmax) corresponds to the electronic transition with the highest probability, often the

HOMO to LUMO transition. Theoretical calculations using Time-Dependent DFT (TD-DFT) can

predict the electronic absorption spectra and help in the assignment of the observed

transitions.

Intramolecular Interactions and Charge
Delocalization: NBO Analysis
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Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate

intramolecular bonding, lone pair interactions, and charge delocalization within a molecule.[4] It

provides a quantitative picture of the Lewis-like bonding structure and the stabilizing effects of

electron delocalization.

Key NBO Interactions
In 2-phenoxyaniline, NBO analysis reveals significant hyperconjugative interactions. A key

interaction involves the delocalization of the lone pair electrons of the nitrogen atom (n(N)) into

the antibonding π* orbitals of the adjacent aromatic ring (π*(C-C)). Similarly, the lone pair

electrons of the ether oxygen (n(O)) can interact with the antibonding orbitals of both phenyl

rings. These interactions, quantified by the second-order perturbation energy (E(2)), contribute

to the stabilization of the molecule and influence its overall electronic structure and reactivity.

Visualizing Computational Workflows and
Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided

in the DOT language, compatible with Graphviz.
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Caption: Workflow for theoretical and computational analysis of 2-phenoxyaniline.
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Caption: Relationship between experimental and theoretical data in the study of 2-
phenoxyaniline.

Conclusion
The theoretical and computational study of 2-phenoxyaniline provides invaluable insights into

its structural, vibrational, and electronic properties. Through the application of Density

Functional Theory and related methods, researchers can predict and understand the behavior

of this important molecule at the atomic level. The synergy between computational predictions

and experimental data is crucial for validating theoretical models and for the rational design of

new 2-phenoxyaniline derivatives with enhanced properties for applications in drug discovery

and materials science. This guide provides a foundational framework for such investigations,

empowering scientists to explore the rich chemical landscape of this versatile molecular

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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